N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-18-16(20)13-7-9-14(10-8-13)17-19-15(11-21-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYQDZNWUGZHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-phenyl-2-aminothiazole with N-methylbenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research has demonstrated that N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae . The compound's mechanism of action may involve the inhibition of key enzymes in microbial metabolism.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that thiazole derivatives can exhibit cytotoxic effects on cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, enhancing their therapeutic potential .
Anti-inflammatory Effects
this compound has been explored for its anti-inflammatory properties. Research indicates that thiazole derivatives can modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .
Industrial Applications
In addition to its biological significance, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in organic synthesis and material science.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 1 µg/mL using the cup plate method .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, N-methyl derivatives were tested against various cancer cell lines. The results showed a dose-dependent cytotoxic effect with IC50 values indicating strong potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The compound can also interact with DNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide and Thiazole Moieties
N-(4-Phenyl-1,3-thiazol-2-yl)benzamides
Compounds such as N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) and N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) exhibit anti-inflammatory activity, with 5c and 5n showing superior potency in carrageenan-induced rat paw edema assays .
Triazole-Sulfanyl Derivatives
The triazole moiety introduces additional hydrogen-bonding sites, which may improve target affinity but increase molecular weight (MW = 504.6 g/mol) compared to the target compound.
Methoxy-Substituted Analogs
The target compound’s methyl group balances lipophilicity (predicted XLogP ~4.1, similar to ) without introducing strong electron-donating effects.
Anti-Inflammatory Activity
- N-Methyl vs. N-H Analogs: The N-methyl group in the target compound may reduce oxidative metabolism (e.g., N-dealkylation), enhancing plasma half-life compared to non-methylated analogs like 5c .
- Electron-Withdrawing Groups : Chloro (5c) and trifluoromethyl (5n) substituents on the benzamide ring enhance anti-inflammatory activity, suggesting electron-withdrawing groups stabilize ligand-receptor interactions .
Tyrosinase Inhibition
Triazole-containing derivatives (e.g., 9g) demonstrate potent tyrosinase inhibition, with IC₅₀ values in the nanomolar range. The sulfanyl-methyl bridge in 9g likely contributes to chelation with the enzyme’s copper center, a feature absent in the target compound .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s XLogP (~4.1) aligns with analogs like N-(4-methylthiazol-2-yl)-4-phenoxybenzamide, suggesting moderate membrane permeability .
- Metabolic Stability: Methylation at the amide nitrogen likely reduces susceptibility to hydrolysis compared to non-methylated derivatives .
Biological Activity
N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores its biological activity through various studies, highlighting its mechanisms of action, pharmacological effects, and potential applications.
Chemical Structure and Properties
This compound features a thiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur. The presence of the phenyl group enhances its lipophilicity, potentially influencing its biological interactions and pharmacokinetics.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising results against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.67–31.25 µM | |
| Escherichia coli | Active against pathogenic strains | |
| Candida albicans | MIC = 61.25 µM |
The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum antimicrobial potential.
Anticancer Activity
Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that this compound may exert cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting specific cellular pathways related to tumor growth. The compound's interaction with cellular targets could modulate pathways involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazoles often inhibit enzymes critical for microbial growth or cancer cell survival. For example, they may act as competitive inhibitors of dihydropteroate synthetase (DHPS), crucial for folate synthesis in bacteria .
- Cell Membrane Disruption : The lipophilic nature of thiazole derivatives allows them to penetrate bacterial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated significant antibacterial activity against multiple strains of bacteria, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .
Study 2: Anticancer Potential
In another study focusing on the anticancer properties of thiazole derivatives, this compound was tested against several cancer cell lines. Results showed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner . This study highlights its potential utility in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic efficacy. Thiazole derivatives typically exhibit varied solubility and stability profiles that influence their absorption and distribution within biological systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Coupling reactions : Thiazole ring formation via Hantzsch thiazole synthesis using thiourea derivatives and α-haloketones under reflux in ethanol or methanol .
- Amide bond formation : Reaction of 4-(4-phenylthiazol-2-yl)benzoic acid with methylamine using coupling agents like EDCI/HOBt in dichloromethane (DCM) or DMF .
- Optimization : Yield and purity depend on solvent polarity (e.g., DMF enhances solubility), temperature control (reflux vs. room temperature), and catalyst selection (e.g., LiH in DMF for nucleophilic substitutions) .
Q. Which spectroscopic techniques are most effective for characterizing N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide, and what key spectral markers should researchers prioritize?
- Methodology :
- 1H/13C NMR : Prioritize signals for the methylamide group (–NCH3, δ ~3.0 ppm) and thiazole protons (C5-H, δ ~7.5–8.5 ppm). Aromatic protons in the benzamide and phenyl-thiazolyl moieties appear as multiplet clusters between δ 7.0–8.5 ppm .
- IR Spectroscopy : Key peaks include N–H stretching (~3300 cm⁻¹ for amide), C=O (amide I band, ~1650 cm⁻¹), and C–N thiazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with thiazole ring cleavage .
Advanced Research Questions
Q. How does N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide interact with biological targets such as mGlu1 receptors, and what methodologies validate its binding affinity and selectivity?
- Methodology :
- In vitro autoradiography : Use radiolabeled analogs (e.g., carbon-11) to map receptor distribution in brain sections. High specific binding in cerebellum and thalamus correlates with mGlu1 receptor density .
- Competitive binding assays : Measure inhibition constants (Ki) against mGlu1-selective ligands (e.g., Ki = 13.6 nM reported for a related benzamide PET tracer) .
- PET imaging in primates : Quantify brain uptake kinetics and blockade studies with mGlu1 antagonists to confirm specificity .
Q. What strategies can resolve contradictions in reported biological activities of N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide across different studies?
- Methodology :
- Meta-analysis of assay conditions : Compare results across cell lines (e.g., cancer vs. normal) and assay formats (e.g., enzyme inhibition vs. cell viability). Variations in IC50 values may arise from differences in ATP concentrations or endpoint detection methods .
- Structural validation : Ensure compound integrity via HPLC and X-ray crystallography to rule out degradation or polymorphism .
- Target profiling : Use kinase selectivity panels or CRISPR screens to identify off-target effects .
Q. What are the implications of structural modifications (e.g., trifluoromethyl groups) on the pharmacokinetic properties of N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives?
- Methodology :
- Lipophilicity optimization : Introduce trifluoromethyl groups to enhance blood-brain barrier penetration (logP increase by ~0.5 units) while maintaining metabolic stability .
- In vitro ADME assays : Assess cytochrome P450 inhibition and plasma protein binding using LC-MS/MS. For example, trifluoromethyl substitution reduces CYP3A4 affinity compared to halogenated analogs .
- In vivo pharmacokinetics : Compare half-life (t1/2) and clearance rates in rodent models after oral vs. intravenous administration .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
